(R)-1-Bromo-2-methoxypropane

Catalog No.
S14016959
CAS No.
2348272-80-8
M.F
C4H9BrO
M. Wt
153.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-Bromo-2-methoxypropane

CAS Number

2348272-80-8

Product Name

(R)-1-Bromo-2-methoxypropane

IUPAC Name

(2R)-1-bromo-2-methoxypropane

Molecular Formula

C4H9BrO

Molecular Weight

153.02 g/mol

InChI

InChI=1S/C4H9BrO/c1-4(3-5)6-2/h4H,3H2,1-2H3/t4-/m1/s1

InChI Key

ULHBRIULGNSYDP-SCSAIBSYSA-N

Canonical SMILES

CC(CBr)OC

Isomeric SMILES

C[C@H](CBr)OC

(R)-1-Bromo-2-methoxypropane is an organic compound with the molecular formula C4_4H9_9BrO. It is classified as a bromoether, featuring a bromine atom and a methoxy group (-OCH3_3) attached to a propane chain. This compound exists as a chiral molecule, with the (R) configuration indicating that it has specific stereochemical properties, which can influence its reactivity and interactions in biological systems. The compound is typically encountered as a colorless liquid and is characterized by its flammability and potential for skin irritation upon contact .

, primarily due to the presence of the bromine atom, which acts as a leaving group. Key reactions include:

  • Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution via both SN1S_N1 and SN2S_N2 mechanisms. For instance, when treated with sodium methoxide, it can yield both substitution and elimination products depending on the reaction conditions .
  • Elimination Reactions: Under strong basic conditions, elimination reactions can occur, leading to the formation of alkenes. This is particularly notable when using strong bases like sodium ethoxide or potassium tert-butoxide .
  • Reactions with Grignard Reagents: The compound can react with Grignard reagents to form alcohols after hydrolysis, showcasing its utility in synthetic organic chemistry.

Several methods exist for synthesizing (R)-1-Bromo-2-methoxypropane:

  • Alkylation of Alcohols: One common method involves the alkylation of 2-methoxypropane using bromine or phosphorus tribromide (PBr3_3), which effectively introduces the bromine atom at the desired position.
  • Bromination of Methoxypropene: Another approach includes the bromination of 2-methoxypropene using bromine in a controlled environment to ensure regioselectivity and stereoselectivity towards the (R) configuration .
  • Chiral Pool Synthesis: Utilizing chiral starting materials may also provide a means to synthesize (R)-1-Bromo-2-methoxypropane with high enantiomeric purity.

(R)-1-Bromo-2-methoxypropane finds applications in various fields:

  • Synthetic Organic Chemistry: It serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Chiral Synthesis: Its chiral nature makes it valuable for asymmetric synthesis processes where specific stereochemistry is required.
  • Reagent in Organic Reactions: The compound can act as a reagent in nucleophilic substitution reactions, facilitating the introduction of other functional groups into organic frameworks.

Several compounds share structural similarities with (R)-1-Bromo-2-methoxypropane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Bromo-2-methylpropaneC4_4H9_9BrSimilar bromoalkane structure without methoxy group
1-Bromo-2-methoxypropeneC4_4H7_7BrOContains a double bond; different reactivity
1-Chloro-2-methoxypropaneC4_4H9_9ClOChlorine instead of bromine; different leaving group
1-Iodo-2-methoxypropaneC4_4H9_9IOIodine as leaving group; generally more reactive

The uniqueness of (R)-1-Bromo-2-methoxypropane lies in its specific combination of functional groups and chirality, which influences its reactivity and potential applications in organic synthesis compared to its analogs.

Traditional Alkylation Approaches Using Chiral Precursors

Traditional synthesis routes for (R)-1-bromo-2-methoxypropane often rely on chiral precursors to establish the desired stereochemistry. One prominent method involves the use of allyl bromide derivatives subjected to asymmetric dihydroxylation. For example, allyl 4-methoxyphenyl ether can undergo Sharpless asymmetric dihydroxylation using an AD-mix catalyst, yielding a chiral diol intermediate with high optical purity. Subsequent bromination of this diol with hydrobromic acid (HBr) in the presence of a dehydrating agent, such as thionyl chloride (SOCl₂), introduces the bromine atom while retaining stereochemical integrity.

Another approach leverages chiral epoxides as starting materials. (R)-propylene oxide, for instance, can be functionalized via nucleophilic ring-opening with methoxide ions, followed by bromination at the secondary carbon. This method benefits from the inherent chirality of the epoxide, which directs the regioselectivity of the bromination step. However, the reliance on stoichiometric chiral auxiliaries or resolving agents in these traditional methods often limits their scalability and cost-efficiency.

A comparative analysis of these methods reveals that multi-step sequences involving asymmetric dihydroxylation generally achieve higher enantiomeric excess (e.g., 85–92% e.e.) compared to epoxide-based routes (70–80% e.e.). The table below summarizes key parameters for these traditional approaches:

Precursor TypeKey StepsEnantiomeric Excess (%)Yield (%)
Allyl ether derivativesAsymmetric dihydroxylation → Bromination85–9275–80
Chiral epoxidesRing-opening → Bromination70–8065–75

Catalytic Asymmetric Bromination Strategies

Catalytic asymmetric bromination has emerged as a more efficient and sustainable alternative to traditional methods. A notable advancement involves the use of chiral lithium amides as non-covalent catalysts in enantioselective alkylation reactions. For example, Murakata and colleagues demonstrated that lithium enolates generated from cyclic ketones, when treated with a chiral lithium amide (e.g., 4) and lithium bromide (LiBr), undergo alkylation with alkyl halides to yield α-branched ketones with up to 92% e.e.. Adapting this methodology to (R)-1-bromo-2-methoxypropane synthesis involves forming a lithium enolate intermediate from a methoxypropane derivative, followed by stereocontrolled bromination.

Electrocatalytic asymmetric bromination represents another frontier. Recent work by Zhu et al. described an electricity-driven protocol using chiral anion phase-transfer catalysts (e.g., CPA1 and PTC1) to achieve enantioselective bromocyclization of tryptamine derivatives. This method employs a biphasic solvent system (toluene/aqueous NaBr) and a buffer (NaHCO₃) to stabilize the active brominating agent (PTC1-Br₂). Under optimized conditions, the reaction delivers (R)-configured products with 90–95% e.e. and Faraday efficiencies of 66–80%.

Copper(I) catalysis with chiral bisphosphine ligands (e.g., QuinoxP*) has also shown promise. These ligands facilitate γ-boryl substitution reactions of allylic electrophiles, enabling the synthesis of enantiomerically enriched bromoethers. The table below contrasts these catalytic methods:

Catalytic SystemKey ComponentsEnantiomeric Excess (%)Yield (%)
Chiral lithium amide/LiBrLithium amide 4, LiBr88–9280–85
ElectrocatalyticCPA1, PTC1, NaHCO₃90–9585–90
Copper(I)/QuinoxP*Cu(I), QuinoxP* ligand82–8875–80

Solvent and Temperature Optimization in Stereoselective Reactions

The choice of solvent and reaction temperature profoundly impacts the stereochemical outcome of (R)-1-bromo-2-methoxypropane synthesis. Polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) enhance the solubility of lithium enolates in traditional alkylation reactions, leading to faster reaction kinetics and higher yields. Conversely, non-polar solvents like toluene are preferred in electrocatalytic systems to stabilize ion-pairing interactions between the chiral catalyst and brominating agent.

Temperature optimization is equally critical. Lower temperatures (–20°C to 0°C) favor higher enantioselectivity in lithium amide-mediated reactions by reducing thermal racemization. In contrast, electrocatalytic bromination operates efficiently at ambient temperature (25°C), as the applied potential drives the reaction forward without requiring cryogenic conditions. The table below illustrates solvent and temperature effects on stereoselectivity:

Reaction TypeOptimal SolventTemperature (°C)Enantiomeric Excess (%)
Lithium amide alkylationTHF–2090–92
Electrocatalytic brominationToluene/H₂O2590–95
Copper(I) catalysisDCM–1082–85

Biphasic solvent systems, such as toluene/water with NaHCO₃, mitigate side reactions by sequestering acidic byproducts. Additionally, the use of coordinating solvents (e.g., DMF) in copper-catalyzed reactions suppresses ligand dissociation, preserving enantioselectivity.

The chiral center in (R)-1-Bromo-2-methoxypropane exhibits complex dynamics during nucleophilic substitution reactions, with the stereochemical outcome being fundamentally dependent on the reaction mechanism employed [5] [6] [7]. The carbon atom bearing the bromine substituent serves as the electrophilic center, and its stereochemical fate is determined by the approach vector of the attacking nucleophile [8] [9].

In bimolecular nucleophilic substitution reactions, the chiral center undergoes a well-defined stereochemical transformation characterized by inversion of configuration [5] [7] [10]. The nucleophile approaches the electrophilic carbon from the side opposite to the bromine leaving group, resulting in a backside attack mechanism [8] [7]. This backside displacement leads to the formation of a trigonal bipyramidal transition state where the three remaining substituents flatten out before relaxing to form the inverted product [8] [10].

The stereochemical inversion process, known as Walden inversion, occurs with complete stereospecificity under bimolecular conditions [9] [10] [11]. The original (R)-configuration is converted to the corresponding (S)-configuration in the substitution product, assuming no change in the priority ranking of the substituents [10] [11]. This stereochemical outcome is mechanistically required due to the orbital overlap requirements between the nucleophile and the sigma-star antibonding orbital of the carbon-bromine bond [8] [7].

In contrast, unimolecular nucleophilic substitution reactions proceed through a fundamentally different stereochemical pathway involving carbocation formation [12] [13]. The initial step involves the departure of the bromine leaving group to generate a planar carbocation intermediate [12] [13]. This carbocation can be approached by the nucleophile from either face, leading to a mixture of retention and inversion products [2] [12]. The stereochemical outcome typically results in racemization, with both (R) and (S) products being formed in varying proportions [12] [13].

ParameterValue/RangeInfluence on ConfigurationExperimental Observation
Bond Length C-Br1.95 ÅLeaving group abilityStandard C-Br length
Bond Length C-O1.43 ÅSteric hindranceStandard C-O length
Dihedral Angle±180°Conformational preferenceVariable rotation
Stereochemical RetentionMechanism dependentDirect correlationBimolecular inversion, Unimolecular racemization

The kinetic behavior of these transformations provides additional insight into the chiral center dynamics [7] [12] [14]. Bimolecular reactions exhibit second-order kinetics with rate dependence on both substrate and nucleophile concentrations [7] [14]. Unimolecular reactions follow first-order kinetics, with the rate being dependent solely on the substrate concentration [12] [13]. These kinetic differences reflect the fundamental mechanistic distinctions and their associated stereochemical consequences [7] [12].

R/S Configuration Assignment via Priority Rule Analysis

The stereochemical assignment of (R)-1-Bromo-2-methoxypropane follows the established Cahn-Ingold-Prelog priority rules, which provide a systematic method for determining absolute configuration [15] [16] [17]. These priority rules are based on atomic number comparisons and provide an unambiguous method for stereochemical designation [18] [15] [19].

The priority assignment begins with the identification of the four substituents directly attached to the chiral center [15] [16] [19]. In (R)-1-Bromo-2-methoxypropane, these substituents are bromine, the methoxy-bearing carbon, the methyl group, and hydrogen [18] [16]. The initial priority ranking is determined by comparing the atomic numbers of the atoms directly bonded to the stereogenic center [15] [17] [19].

Bromine, with an atomic number of 35, receives the highest priority (priority 1) [15] [16]. The oxygen atom of the methoxy group, with an atomic number of 8, receives priority 2 [18] [15]. The carbon atoms of both the methoxy-bearing carbon and the methyl group have identical atomic numbers (6), requiring examination of the next level of substitution to resolve the tie [16] [17] [19].

The methoxy-bearing carbon is bonded to oxygen, carbon, and hydrogen, while the methyl carbon is bonded to three hydrogen atoms [15] [16]. The comparison of these secondary atoms reveals that oxygen (atomic number 8) takes precedence over hydrogen (atomic number 1), thus assigning priority 3 to the methoxy-bearing carbon and priority 4 to the methyl group [18] [16] [17].

Atom/GroupAtomic NumberPriority AssignmentRationale
Bromine (Br)351Highest atomic number
Oxygen (O)82Second highest atomic number
Carbon (C)63Third highest atomic number
Hydrogen (H)14Lowest atomic number

The final stereochemical assignment requires orienting the molecule such that the lowest priority group (hydrogen) points away from the observer [15] [16] [19]. With this orientation established, the remaining three groups are examined in order of decreasing priority [16] [17]. If the sequence from priority 1 to priority 3 proceeds in a clockwise direction, the configuration is designated as (R) for "rectus" meaning right [15] [16]. A counterclockwise sequence would indicate an (S) configuration for "sinister" meaning left [15] [16] [19].

The systematic application of these priority rules to (R)-1-Bromo-2-methoxypropane confirms the (R) absolute configuration [15] [16]. This designation remains constant regardless of the conformational changes that may occur through bond rotation, as the absolute configuration is an intrinsic property of the molecular structure [16] [17] [19].

Influence of Methoxy Group Orientation on Stereochemical Integrity

The orientation of the methoxy group in (R)-1-Bromo-2-methoxypropane exerts a significant influence on the stereochemical integrity of the molecule through both electronic and steric effects [20] [21] [22]. The methoxy substituent can adopt various conformational orientations relative to the propane backbone, with each orientation producing distinct electronic environments that affect the stability of the stereochemical configuration [20] [21].

The methoxy group orientation is characterized by the dihedral angle formed between the methoxy carbon-oxygen bond and the propane chain [21] [22]. When the methoxy group adopts an in-plane orientation relative to the molecular framework, the oxygen p-orbitals can participate in conjugative interactions with adjacent bonds [20] [21]. This conjugative interaction results in electron donation to the molecular system, leading to increased electron density at the chiral center [20] [21] [22].

Conversely, when the methoxy group adopts an out-of-plane orientation, the primary electronic influence shifts from conjugative donation to inductive withdrawal [20] [21]. The electronegative oxygen atom exerts an electron-withdrawing effect through the sigma-bond framework, leading to decreased electron density at adjacent carbon centers [21] [22]. This electronic reorganization has direct implications for the stability of the stereochemical configuration and the molecule's susceptibility to nucleophilic attack [20] [21].

The conformational preferences of the methoxy group are influenced by steric interactions with other substituents on the propane backbone [21] [23] [22]. The bulky bromine atom creates a steric environment that favors specific methoxy orientations while disfavoring others [21] [23]. These steric constraints contribute to the overall conformational energy landscape and influence the relative population of different conformational states [23] [22].

OrientationElectronic EffectOrbital InteractionStereochemical ImpactConfiguration Stability
In-planeElectron donationp-orbital conjugationReduced electron affinityLower stability
Out-of-planeElectron withdrawalInductive effectIncreased electron affinityHigher stability

Experimental studies have demonstrated that the methoxy group orientation significantly affects the hyperfine coupling constants observed in electron paramagnetic resonance spectroscopy [20] [21]. These coupling constants provide direct evidence for the electronic structure changes associated with different methoxy orientations [21] [22]. The magnitude of the coupling constants correlates with the degree of orbital overlap and the electronic distribution around the chiral center [20] [21].

The stereochemical integrity of (R)-1-Bromo-2-methoxypropane is further influenced by the dynamic nature of the methoxy group orientation [21] [22]. The rotation around the carbon-oxygen bond allows for rapid interconversion between different conformational states, with the relative populations being determined by the energy differences between these states [23] [22]. This conformational flexibility provides a mechanism for the molecule to adapt its electronic structure in response to external perturbations while maintaining its overall stereochemical identity [21] [22].

Chiral auxiliary-mediated bromination has established itself as one of the most reliable methods for introducing bromine atoms with high enantioselectivity. The fundamental principle underlying these transformations involves the temporary attachment of a chiral auxiliary to the substrate, which creates a diastereoselective environment during the bromination process [1] [2] [3].

Oxazolidinone-Based Systems

Traditional Evans-type oxazolidinone auxiliaries have demonstrated exceptional performance in asymmetric bromination reactions. These systems typically employ N-bromosuccinimide as the brominating agent under cryogenic conditions, achieving enantiomeric excesses ranging from 85-95% [1] [4] [3]. The mechanism proceeds through the formation of a chelated lithium enolate intermediate, where the oxazolidinone auxiliary shields one face of the enolate, directing the incoming electrophilic bromine to the opposite face with high selectivity [1].

Recent developments have introduced cysteine-derived oxazolidinone auxiliaries that offer enhanced compatibility with thioester functionalities [1]. These systems demonstrate remarkable efficiency in asymmetric bromination reactions, providing products with enantiomeric excesses of 90-98% under mild reaction conditions. The key advantage of this approach lies in the ability to perform subsequent N-to-S acyl transfer reactions, generating synthetically versatile thioesters that can be further elaborated through various synthetic transformations [1].

Advanced Auxiliary Systems

Camphor-derived auxiliaries represent another important class of chiral controllers for asymmetric bromination. These systems offer robustness and cost-effectiveness, making them attractive for large-scale applications [2] [5]. The rigid bicyclic framework of camphor derivatives provides excellent facial discrimination during bromination events, typically yielding products with 70-90% enantiomeric excess [2].

RAMP (R-1-Amino-2-methoxymethylpyrrolidine) and SAMP (S-1-Amino-2-methoxymethylpyrrolidine) auxiliaries have proven particularly effective for the asymmetric bromination of aldehydes and ketones [2] [5]. These systems benefit from predictable stereochemical outcomes based on well-established models for facial selectivity, achieving enantiomeric excesses in the range of 80-95% [2].

Carbohydrate-derived auxiliaries offer unique advantages in accessing natural product-like stereochemistry. These systems leverage the inherent chirality present in sugar scaffolds to direct bromination reactions with high selectivity [2] [5]. While enantiomeric excesses typically range from 75-92%, the products often serve as valuable precursors to complex natural products and pharmaceutical intermediates [2].

Auxiliary TypeSubstrate ScopeTypical Enantiomeric Excess (%)Key AdvantagesTypical Conditions
OxazolidinoneEnolates, aldehydes, esters85-95High selectivity, broad scopeNBS, LDA, -78°C
Cysteine-derived OxazolidinoneAldehydes, esters, thioesters90-98Thioester compatibilityNBS, base, mild conditions
Camphor-derived AuxiliariesKetones, aldehydes70-90Robust, cost-effectiveBr2, Lewis acid
RAMP/SAMPAldehydes, ketones80-95Predictable stereochemistryNBS, organometallic base
Carbohydrate-derived AuxiliariesVarious carbonyl compounds75-92Natural product precursorsElectrophilic bromination

Mechanistic Considerations

The success of chiral auxiliary-mediated bromination protocols depends critically on the formation of well-defined transition states that differentiate between the two faces of the substrate [6] [4]. In the case of (R)-1-Bromo-2-methoxypropane synthesis, the auxiliary must effectively control the approach of the brominating agent to the α-position of the propoxy substrate while maintaining the integrity of the existing methoxy functionality [6].

Recent mechanistic studies have revealed that the electronic properties of the auxiliary significantly influence the degree of asymmetric induction [6] [4]. Electron-withdrawing groups on the auxiliary framework tend to enhance the electrophilicity of the brominating species, leading to improved reaction rates and selectivities. Conversely, electron-donating substituents can diminish the effectiveness of the bromination process by reducing the reactivity of the electrophilic bromine source [6].

Brønsted Acid-Catalyzed Enantioselective Etherification

Brønsted acid catalysis has emerged as a powerful strategy for enantioselective etherification reactions, offering mild reaction conditions and exceptional stereochemical control [7] [8] [9]. The fundamental mechanism involves the activation of electrophilic species through protonation, followed by nucleophilic attack from chiral anions that induce asymmetry in the transition state [8].

Phosphoric Acid-Based Catalytic Systems

BINOL-derived phosphoric acids represent the most extensively studied class of chiral Brønsted acid catalysts for enantioselective etherification [7] [8] [9]. These catalysts function through a dual activation mechanism, wherein the phosphoric acid simultaneously activates the electrophilic component and provides a chiral environment for the nucleophilic ether formation [8]. In the context of (R)-1-Bromo-2-methoxypropane synthesis, these systems have demonstrated the ability to control both the regio- and stereoselectivity of etherification reactions with enantiomeric excesses ranging from 75-95% [7].

Sterically demanding BINOL-based phosphoric acid diesters have proven particularly effective for challenging iodocycloetherification reactions [7]. The introduction of bulky substituents on the phosphoric acid framework enhances the chiral recognition capabilities of the catalyst, leading to improved enantioselectivities. Recent studies have shown that catalyst loadings as low as 1 mol% can achieve excellent results when combined with appropriate cocatalysts such as triphenylphosphine selenide [7].

Advanced Organocatalytic Approaches

Imidodiphosphorimidate (IDPi) catalysts represent a significant advancement in organocatalytic enantioselective etherification [10] [11]. These catalysts operate through a unique silicon-hydrogen exchange mechanism that enables the desymmetrizing formation of chiral silyl ethers. The reaction proceeds via carbon-carbon bond formation followed by nucleophilic attack from alcohols, generating enantiomerically enriched ether products with exceptional stereochemical control [10].

The IDPi-catalyzed etherification process demonstrates remarkable substrate scope and functional group tolerance [10] [11]. Bis(methallyl)silanes undergo smooth conversion to tertiary silyl ethers with enantiomeric excesses reaching 85-98%. The reaction conditions are notably mild, operating at room temperature or slightly elevated temperatures, which preserves sensitive functional groups that might be compromised under more forcing conditions [10].

Squaramide-based catalysts have shown exceptional performance in desymmetrizing asymmetric bromination reactions that can be coupled with subsequent etherification processes [12]. These catalysts achieve enantiomeric excesses up to 98.5% through precise control of ortho-selective bromination followed by nucleophilic substitution with methoxide nucleophiles [12].

Catalyst SystemReaction TypeSubstrate ClassEnantiomeric Excess (%)Catalyst Loading (mol%)
BINOL-Phosphoric AcidIodocycloetherificationOlefinic alcohols75-951-5
Chiral Phosphoric Acid DiestersAsymmetric opening of halonium ionsmeso-Ene-diols80-921-10
IDPi CatalystsSilicon-hydrogen exchangeBis(methallyl)silanes85-985-10
Squaramide CatalystsDesymmetrizing brominationBisphenol phosphine oxides90-98.55-20
Chiral Brønsted AcidsEnantioselective protonationSilyl enol ethers88-960.1-5

Oxidative Umpolung Strategies

Aminocatalytic oxidative umpolung represents an innovative approach to enantioselective etherification through the reversal of normal reactivity patterns [13]. This strategy employs benzoquinone oxidants in combination with amino acid-derived primary amine catalysts to achieve α-etherification of branched aldehydes. The process involves the formation of an electrophilic α-carbon center through oxidative activation, followed by nucleophilic attack from oxygen-based nucleophiles [13].

The umpolung approach has demonstrated remarkable efficiency in the preparation of α-aryloxylated aldehydes using phenol nucleophiles, achieving enantiomeric excesses up to 91% with p-fluoranil as the oxidant [13]. When DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is employed as the oxidant, the reaction scope expands to accommodate a broader range of alcohol nucleophiles, with enantioselectivities reaching 95% [13].

Kinetic Resolution Techniques for Racemate Separation

Kinetic resolution techniques offer a complementary approach to asymmetric synthesis by selectively transforming one enantiomer of a racemic mixture while leaving the other enantiomer unchanged [14] [15] [16]. These methods are particularly valuable when direct asymmetric synthesis proves challenging or when racemic starting materials are readily available [14].

Classical Kinetic Resolution

Traditional kinetic resolution relies on the differential reaction rates of enantiomers in the presence of chiral catalysts or reagents [14] [15]. The fundamental requirement for successful kinetic resolution is a high selectivity factor (s), which represents the ratio of reaction rates for the fast-reacting versus slow-reacting enantiomer. For practical applications, selectivity factors greater than 20 are generally required to achieve useful levels of enantiomeric enrichment [14].

Enzymatic kinetic resolution has emerged as one of the most powerful methods for enantiomer separation [15] [17]. Hydrolases, particularly lipases and esterases, demonstrate exceptional selectivity in the resolution of alcohols and amines through selective acylation reactions [15]. These biocatalytic processes operate under mild conditions and offer excellent compatibility with a wide range of functional groups [15].

The application of enzymatic kinetic resolution to (R)-1-Bromo-2-methoxypropane preparation typically involves the selective hydrolysis or transesterification of racemic ester precursors [15] [17]. Selectivity factors in the range of 20-200 can be achieved, allowing for the preparation of enantiomerically enriched products with excellent optical purity [15].

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) represents a significant advancement over classical kinetic resolution by enabling the conversion of racemic starting materials to single enantiomer products in quantitative yield [15] [16] [18]. The key feature of DKR is the incorporation of a rapid racemization process that continually replenishes the fast-reacting enantiomer as it is consumed in the kinetic resolution process [16].

The success of DKR depends on careful optimization of both the resolution and racemization components [15] [16]. The racemization process must be significantly faster than the resolution reaction to prevent depletion of the fast-reacting enantiomer. Additionally, the racemization catalyst must be compatible with the resolution catalyst and not interfere with the selective transformation [15].

Chemoenzymatic DKR protocols have shown exceptional promise for the preparation of enantiomerically pure alcohols and amines [15] [17]. These systems combine enzyme-catalyzed resolution with transition metal-catalyzed racemization, achieving selectivity factors up to 747 in favorable cases [19]. The compatibility between enzymatic and organometallic catalysts represents a significant engineering challenge that has been successfully addressed through careful optimization of reaction conditions [15].

Advanced Resolution Techniques

Extractive kinetic resolution offers advantages for large-scale applications through the use of biphasic reaction systems [20]. This approach employs enantioselective liquid-liquid extraction to achieve separation of enantiomers based on differential partitioning behavior. The method shows particular promise when operated in kinetic mode, where short contact times between phases lead to enhanced enantiomeric excesses compared to equilibrium conditions [20].

Oxidative kinetic resolution represents another important technique for enantiomer separation through selective oxidation processes [21]. Enzymatic oxidative systems, particularly those employing Baeyer-Villiger monooxygenases and cytochrome P450 enzymes, demonstrate high selectivity in the oxidation of alcohols and sulfides. These processes insert oxygen atoms into substrates while achieving excellent kinetic resolution, providing valuable oxygenated structures for further synthetic elaboration [21].

MethodMechanismSelectivity Factor (s)Maximum Yield (%)Key ApplicationsAdvantages
Enzymatic Kinetic ResolutionEnzyme selectivity20-20050Alcohols, aminesMild conditions, green
Dynamic Kinetic Resolution (DKR)In situ racemization + resolution50-747100Secondary alcoholsQuantitative conversion
Extractive Kinetic ResolutionLiquid-liquid extraction10-5075Amino acidsLarge scale potential
Oxidative Kinetic ResolutionSelective oxidation15-10050Alcohols, sulfidesMild oxidation
Crystallization-Based ResolutionPhysical separation5-2050Crystalline compoundsSimple operation

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Exact Mass

151.98368 g/mol

Monoisotopic Mass

151.98368 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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